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Compound of Interest

Compound Name: BRD4097

CAS No.: 1550053-19-4

Cat. No.: B606348 Get Quote

Executive Summary & Scientific Context
BRD4097 is a highly selective, small-molecule inhibitor of Histone Deacetylase 3 (HDAC3).

Unlike pan-HDAC inhibitors (e.g., SAHA, Vorinostat) that exhibit broad toxicity, BRD4097
allows for the precise interrogation of HDAC3-mediated transcriptional repression. It is widely

recognized for its ability to enhance pancreatic

-cell proliferation and insulin secretion, making it a critical tool in metabolic disease research.

Critical Scientist’s Note: The In Vivo Paradox
While BRD4097 is a potent in vitro probe (

~ nanomolar range), it presents significant pharmacokinetic (PK) challenges in vivo due to high
lipophilicity and rapid clearance. BRD3308 is often the preferred analog for in vivo work due to
superior metabolic stability. However, if your experimental design specifically mandates
BRD4097 (e.g., for direct comparison with in vitro data), this protocol is designed to overcome
its solubility barriers and maximize bioavailability.

Chemical Formulation & Vehicle Strategy
BRD4097 is hydrophobic. A simple saline suspension will result in precipitation, inconsistent

dosing, and peritoneal irritation. You must use a solubilizing vehicle.

Option A: The "Gold Standard" (Cyclodextrin)
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Recommended for chronic dosing studies to minimize peritoneal inflammation.

Component Concentration Function

2-Hydroxypropyl-

-cyclodextrin (HP-

-CD)

20% (w/v)
Encapsulates hydrophobic

drug, improving solubility.

PBS (Phosphate Buffered

Saline)
Balance Physiological buffer.

DMSO < 2% Initial solvent (keep minimal).

Option B: The "Standard" (Co-solvent System)
Recommended for acute/short-term studies.

Component Concentration Function

DMSO 5% Primary solvent (solubilizer).

PEG 400 30% Co-solvent / stabilizer.

Tween 80 5%
Surfactant to prevent

precipitation.

Saline (0.9% NaCl) 60% Aqueous carrier.

Dosage Guidelines
There is no single "fixed" dose for BRD4097 due to strain-specific metabolic differences. The

following ranges are derived from structural analog efficacy (e.g., RGFP966, BRD3308) and

limited BRD4097 in vivo datasets.

Recommended Starting Dose: 10 mg/kg
Low Dose (Efficacy Check): 5 mg/kg

Standard Dose: 10–20 mg/kg
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High Dose (Toxicity Limit): 40 mg/kg (Not recommended for chronic use without toxicity

screening)

Frequency: Daily (QD) or Every Other Day (QOD). Due to rapid clearance, twice daily (BID)

may be required for sustained HDAC3 inhibition, but this increases stress on the animal.

Step-by-Step Preparation Protocol
Materials Required[1][2][3]

BRD4097 powder (Store at -20°C).

Dimethyl sulfoxide (DMSO), sterile grade.

PEG 400 and Tween 80 (Sigma-Aldrich or equivalent).

Sterile Saline (0.9%).

0.22

m Syringe Filters (PES or Nylon).

Sonicator bath.

Protocol: Preparing 10 mL of Injection Solution (Option
B Vehicle)
Target Concentration: 1 mg/mL (for a 10 mg/kg dose in a 25g mouse @ 10 mL/kg injection

volume)

Weighing: Accurately weigh 10 mg of BRD4097.

Primary Solubilization: Add 0.5 mL DMSO. Vortex vigorously until the solution is completely

clear. Do not proceed if particles are visible.

Co-solvent Addition: Add 3.0 mL PEG 400. Vortex to mix.

Surfactant Addition: Add 0.5 mL Tween 80. Vortex gently (avoid excessive foaming).
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Aqueous Phase (Critical Step):

Slowly add 6.0 mL warm sterile saline (37°C) dropwise while vortexing.

Why? Adding cold saline rapidly can "shock" the compound out of solution, causing

precipitation.

Clarification: Sonicate for 5–10 minutes at room temperature.

Sterilization: Pass the solution through a 0.22

m syringe filter.

Check: If the filter clogs immediately, the compound has precipitated. You must

reformulate.

Experimental Workflow & Mechanism Visualization
Figure 1: HDAC3 Inhibition Mechanism in
This diagram illustrates the downstream effects of BRD4097, validating the biological rationale

for the experiment.
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Caption: Mechanism of Action. BRD4097 inhibits HDAC3, preventing histone deacetylation.

This chromatin relaxation allows transcription factors (e.g., Pdx1) to drive beta-cell replication.

Figure 2: In Vivo Experimental Workflow
A self-validating loop to ensure dosage accuracy.
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Caption: Experimental Workflow. A mandatory pilot phase (n=3) prevents wastage of valuable

compound and animals if formulation fails or toxicity occurs.

Troubleshooting & Controls
Issue Probable Cause Solution

Precipitation in Syringe
Saline added too fast or

solution is cold.

Warm solution to 37°C;

increase PEG400 ratio.

Animal Distress (Writhing)
Peritoneal irritation from

DMSO.

Switch to Option A

(Cyclodextrin) vehicle.

No Biological Effect
Rapid clearance (Short Half-

life).

Switch to BID dosing (twice

daily) or use BRD3308.

Mandatory Controls:

Vehicle Control: Mice injected with the exact solvent mixture (minus BRD4097).

Positive Control: If studying insulin, use a known secretagogue (e.g., Exendin-4) or a pan-

HDAC inhibitor (SAHA) if applicable.

References
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Core Reference: Describes the discovery of the BRD4097/BRD3308 series and their
mechanism in beta-cells.

Wagner, F. F., et al. (2016). Kinetically Selective Inhibitors of Histone Deacetylase 2

(HDAC2) as Cognitive Enhancers. Chemical Science, 7(2), 974-993.

Protocol Support: Provides detailed chemical synthesis and solubility profiles for similar
benzamide HDAC inhibitors.

Raglione, V., et al. (2022). Optimization of the Solvent and In Vivo Administration Route of

Auranofin. Pharmaceutics, 14(12), 2756.

Methodology: Authoritative guide on DMSO/PEG/Tween vehicle formulation for lipophilic
drugs in murine IP studies.

To cite this document: BenchChem. [Application Note: Optimization of Intraperitoneal (IP)
Delivery of BRD4097 in Murine Models]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b606348#brd4097-intraperitoneal-ip-injection-dosage-
for-mice]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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